Product packaging for Dimethyl 1,4-cyclohexanedicarboxylate(Cat. No.:CAS No. 94-60-0)

Dimethyl 1,4-cyclohexanedicarboxylate

Cat. No.: B047422
CAS No.: 94-60-0
M. Wt: 200.23 g/mol
InChI Key: LNGAGQAGYITKCW-UHFFFAOYSA-N
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Description

Dimethyl 1,4-cyclohexanedicarboxylate is a valuable diester monomer and synthetic intermediate prized for its conformational flexibility and robust chemical functionality. Its primary research value lies in polymer chemistry, where it serves as a key precursor in the synthesis of advanced polyesters and polyamides. The compound's cyclohexane ring, which can adopt both cis and trans isomeric forms, introduces unique stereochemical and structural properties into polymer backbones, leading to materials with enhanced thermal stability, mechanical strength, and chemical resistance. Furthermore, this diester is a critical building block in organic synthesis and pharmaceutical research. The ester groups are readily hydrolyzed to the corresponding diacid or transformed into other functional groups, making it a versatile starting point for creating complex molecular architectures, including rigid-rod polymers, liquid crystalline polymers, and macrocyclic compounds. Researchers also utilize it to develop novel plasticizers, lubricants, and fine chemicals. Its mechanism of action in these applications is defined by its reactivity as an electrophile, participating in condensation polymerizations (e.g., with diols or diamines) and serving as a scaffold for further functionalization, enabling the exploration of structure-property relationships in material science and medicinal chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H16O4 B047422 Dimethyl 1,4-cyclohexanedicarboxylate CAS No. 94-60-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl cyclohexane-1,4-dicarboxylate
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InChI

InChI=1S/C10H16O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h7-8H,3-6H2,1-2H3
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InChI Key

LNGAGQAGYITKCW-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C1CCC(CC1)C(=O)OC
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Molecular Formula

C10H16O4
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DSSTOX Substance ID

DTXSID3026566, DTXSID1029255
Record name Dimethyl cyclohexane-1,4-dicarboxylate
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Record name Dimethyl trans-cyclohexane-1,4-dicarboxylate
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Molecular Weight

200.23 g/mol
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Physical Description

Other Solid, Liquid, Solid; [HSDB] Clear colorless liquid; mp = 24-27 deg C; [MSDSonline]
Record name 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester, trans-
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Record name 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester
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Record name Dimethyl hexahydroterephthalate
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Boiling Point

265 °C (mixed isomer)
Record name DIMETHYL HEXAHYDROTEREPHTHALATE
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Solubility

In water, 12,000 mg/L at 25 °C, Soluble in all proportions in most organic solvents
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Density

Specific gravity: 1.102 at 35 °C/4 °C, Density: 1.095 - 1.097 g/cu cm at 30 °C
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Vapor Density

6.91 (Air = 1)
Record name DIMETHYL HEXAHYDROTEREPHTHALATE
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Vapor Pressure

0.08 [mmHg], 0.00441 mm Hg at 25 °C /Extrapolated from data at higher temperatures/
Record name Dimethyl hexahydroterephthalate
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Color/Form

Partially crystalline solid, Clear colorless liquid

CAS No.

94-60-0, 3399-21-1, 3399-22-2
Record name Dimethyl 1,4-cyclohexanedicarboxylate
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Record name 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester, trans-
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Record name DIMETHYL 1,4-CYCLOHEXANEDICARBOXYLATE, TRANS-
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Melting Point

14 °C (cis-isomer), 71 °C (trans-isomer)
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Synthetic Methodologies and Reaction Pathways of Dimethyl 1,4 Cyclohexanedicarboxylate

Catalytic Hydrogenation of Aromatic Precursors

The most prevalent and economically viable method for the synthesis of dimethyl 1,4-cyclohexanedicarboxylate is the catalytic hydrogenation of its aromatic analogue, dimethyl terephthalate (B1205515). This process involves the saturation of the benzene (B151609) ring of the DMT molecule with hydrogen, leading to the formation of the corresponding cyclohexane (B81311) derivative.

Conversion of Dimethyl Terephthalate to this compound

The selective hydrogenation of the aromatic ring in dimethyl terephthalate without affecting the ester functionalities is a key challenge that has been addressed through the development of sophisticated catalytic systems and the optimization of reaction parameters.

Achieving high yields of this compound with minimal by-product formation is contingent upon the precise control of reaction conditions. Extensive research has been dedicated to optimizing parameters such as temperature, pressure, solvent, and catalyst composition to maximize the efficiency and selectivity of the hydrogenation process.

Temperature and hydrogen pressure are critical variables that significantly impact the rate and selectivity of the hydrogenation of dimethyl terephthalate. An increase in temperature generally leads to a higher reaction rate; however, excessively high temperatures can promote side reactions such as transesterification or even decomposition of the reactant and product molecules. For instance, in one study, increasing the reaction temperature from 80°C to 110°C at a constant pressure of 5 MPa over a KF-Ni/SiO2 catalyst resulted in a significant increase in DMT conversion. researchgate.net

Similarly, hydrogen pressure plays a crucial role in ensuring a sufficient supply of hydrogen to the catalyst surface for the hydrogenation reaction to proceed efficiently. Higher pressures generally favor the hydrogenation process, leading to increased conversion rates. However, there is often an optimal pressure range beyond which the increase in conversion becomes less pronounced. For example, studies have shown that increasing the H2 pressure from 2.0 to 5.0 MPa can enhance the conversion of DMT. researchgate.netrsc.org

Interactive Data Table: Effect of Temperature and Pressure on DMT Hydrogenation

CatalystTemperature (°C)Pressure (MPa)DMT Conversion (%)DMCD Selectivity (%)Reference
KF-Ni/SiO2805-97 chemrxiv.org
KF-Ni/SiO2905-- researchgate.net
KF-Ni/SiO21005>98- researchgate.net
KF-Ni/SiO21105-- researchgate.net
Ru/HZSM-51602.510099.5 researchgate.net
Ru-Re/AC7038296 nih.gov

Data presented as found in the sources. Missing values were not provided in the original text.

The choice of solvent can have a profound effect on the performance of the hydrogenation reaction. The solvent not only facilitates the dissolution of the solid reactant, dimethyl terephthalate, but also influences the solubility of hydrogen and the interaction of the substrate with the catalyst surface. Various solvents have been investigated, including alcohols like isopropanol (B130326) and ethers like tetrahydrofuran (B95107) (THF). researchgate.netresearchgate.net

Understanding the kinetics of the hydrogenation of dimethyl terephthalate is essential for reactor design and process optimization. The reaction is generally considered to proceed through a series of steps involving the adsorption of both hydrogen and the aromatic substrate onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the benzene ring.

While detailed kinetic models for the specific hydrogenation of DMT to DMCD are not extensively reported in the provided literature, analogous hydrogenation reactions are often described by Langmuir-Hinshelwood-Hougen-Watson (LHHW) type rate expressions. conicet.gov.arsemanticscholar.orgresearchgate.netresearchgate.net These models account for the adsorption of reactants and products on the catalyst surface and can describe the observed reaction orders with respect to the concentrations of the reactants. The reaction network for the hydrogenation of DMT on Ni-based catalysts can also involve side reactions, such as the hydrogenolysis of the ester groups, which needs to be suppressed to achieve high selectivity towards DMCD. rsc.org The activation energy for similar hydrogenation reactions has been determined in various studies, providing insight into the temperature sensitivity of the process. asianpubs.org

The heart of the dimethyl terephthalate hydrogenation process lies in the heterogeneous catalyst. A wide array of catalytic systems has been developed and investigated, with a primary focus on supported metal catalysts. These catalysts typically consist of an active metal component dispersed on a high-surface-area support material.

Commonly employed active metals include noble metals such as ruthenium (Ru) and palladium (Pd), as well as non-noble metals like nickel (Ni). chemrxiv.orgnih.govnih.gov The choice of metal significantly influences the catalyst's activity, selectivity, and cost. For instance, ruthenium-based catalysts have shown excellent performance in the selective hydrogenation of aromatic rings. nih.gov Nickel-based catalysts, being more cost-effective, are also widely studied and can achieve high selectivity when appropriately modified. chemrxiv.orgnih.gov

The development of these catalysts involves various synthesis methods, including impregnation, co-precipitation, and sol-gel techniques. nih.gov Characterization of these catalysts is performed using a suite of analytical techniques to understand their structural and chemical properties. These techniques include X-ray diffraction (XRD) to determine the crystalline structure and phase composition, transmission electron microscopy (TEM) to visualize the size and dispersion of metal particles, and temperature-programmed techniques (e.g., H2-TPR, NH3-TPD) to probe the reducibility of the metal species and the acidity of the support. nih.govnih.gov

Interactive Data Table: Characterization of Heterogeneous Catalysts for DMT Hydrogenation

CatalystSupport MaterialActive Metal(s)Key Characterization FindingsReference
KF-Ni/SiO2Silica (SiO2)Nickel (Ni), Potassium Fluoride (KF)KF modification leads to higher amounts of active Ni(0) species and lower acidity, enhancing selectivity. chemrxiv.orgnih.gov
Ru-Re/ACActivated Carbon (AC)Ruthenium (Ru), Rhenium (Re)Addition of Re enhances the distribution of active metal species and modifies the redox ability. nih.gov
Ru-Ni/CNTCarbon Nanotubes (CNT)Ruthenium (Ru), Nickel (Ni)Bimetallic system with tight immobilization of metal particles on CNTs. researchgate.net
Pd/HTC-Al2O3Hydrotalcite-derived AluminaPalladium (Pd)Reported to give excellent conversion and selectivity. nih.gov
Development and Characterization of Heterogeneous Catalytic Systems

Stereochemical Control and Isomerization Phenomena During Hydrogenation

The hydrogenation of DMT produces DMCD as a mixture of two geometric isomers: cis and trans. The cyclohexane ring in these isomers adopts a chair conformation, with the two methoxycarbonyl groups being either on the same side of the ring (cis: axial-equatorial or equatorial-axial) or on opposite sides (trans: diaxial or diequatorial). The cis/trans ratio of the product is a critical parameter that significantly influences the properties of polymers derived from it. researchgate.net

The initial hydrogenation reaction typically yields a product mixture that is rich in the cis-isomer, with reported ratios ranging from 60:40 to 75:25 (cis:trans). google.com This kinetically favored product can subsequently undergo isomerization to reach a thermodynamically more stable equilibrium. google.comresearchgate.net This equilibrium mixture is richer in the trans-isomer, with a typical composition of approximately 34-35% cis and 65-66% trans. google.comresearchgate.net

Controlling the cis/trans isomer ratio is essential for tailoring the final product to specific applications. Several factors influence this ratio during and after the synthesis.

Temperature: Temperature is a key factor. The initial kinetic product, rich in the cis-isomer, is favored at lower hydrogenation temperatures. However, at elevated temperatures, particularly in post-reaction steps like distillation, the mixture tends to isomerize towards the thermodynamically stable trans-rich equilibrium. researchgate.netgoogle.com Therefore, controlling the temperature profile after the hydrogenation reaction is crucial to suppress the isomerization from the cis to the trans isomer and maintain a high cis content if desired. google.com

Catalysts: The presence of certain chemical species can catalyze the isomerization process. Acidic or basic catalysts can promote the equilibration of the isomers. For instance, lithium chloride and sulfonic acids have been shown to cause rapid isomerization at high temperatures. researchgate.net In the context of polymerization, residual carboxylic acid end groups can also catalyze isomerization. researchgate.net

Reaction Time: The duration of exposure to high temperatures or catalytic conditions will affect the extent of isomerization. Longer reaction or processing times at elevated temperatures will drive the mixture closer to the thermodynamic equilibrium, thus increasing the proportion of the trans-isomer. google.com

By carefully managing these factors—namely temperature, catalyst presence, and time—it is possible to control the stereochemical composition of the final this compound product.

Isomer Ratios of this compound
ConditionCis Isomer (%)Trans Isomer (%)Reference
Kinetic Product (Post-Hydrogenation)60 - 7525 - 40 google.com
Thermodynamic Equilibrium~34 - 35~65 - 66 google.comresearchgate.net
Thermodynamic and Kinetic Control of Isomerization Processes

The stereochemistry of this compound is defined by the orientation of its two methoxycarbonyl groups, which can be either on the same side (cis isomer) or on opposite sides (trans isomer) of the cyclohexane ring. The ratio of these isomers can be governed by the principles of thermodynamic versus kinetic control. masterorganicchemistry.comlibretexts.org

In any chemical reaction that can produce two or more different products, the product ratio can be determined by the reaction conditions. libretexts.org A reaction is under kinetic control when it is conducted at lower temperatures and is irreversible. libretexts.orgfiveable.me Under these conditions, the major product is the one that is formed fastest, meaning it has the lowest activation energy. fiveable.meyoutube.com This product is known as the kinetic product. libretexts.org

In the context of this compound and its parent diacid, the trans isomer is generally the more thermodynamically stable product. This stability arises because both bulky substituent groups can occupy equatorial positions on the cyclohexane ring, minimizing steric strain. The cis isomer is less stable as one group must occupy a higher-energy axial position.

Isomerization can be achieved by heating, often in the presence of a catalyst. For instance, in the related 1,4-cyclohexanedicarboxylic acid, heating in a solvent like water can increase the proportion of the more stable trans isomer. google.com This suggests that under conditions of sufficient energy (higher temperatures), an equilibrium can be established that favors the thermodynamically preferred trans configuration. fiveable.megoogle.com

Table 1: Comparison of Kinetic and Thermodynamic Control

FeatureKinetic ControlThermodynamic Control
Reaction Conditions Lower temperatures, irreversible conditionsHigher temperatures, reversible conditions
Determining Factor Rate of reaction (lowest activation energy)Product stability (lowest Gibbs free energy)
Major Product The product that forms the fastestThe most stable product
Favored Isomer (DMCD) Potentially a mix, depending on the starting material's synthetic routetrans-Dimethyl 1,4-cyclohexanedicarboxylate

Esterification Routes from Alicyclic Dicarboxylic Acids

One of the most direct and fundamental methods for synthesizing this compound is through the esterification of its corresponding alicyclic dicarboxylic acid, 1,4-Cyclohexanedicarboxylic acid.

The reaction of 1,4-Cyclohexanedicarboxylic acid with methanol (B129727) to yield this compound is a classic example of a Fischer esterification. masterorganicchemistry.com In this process, the dicarboxylic acid is heated with an excess of methanol in the presence of a strong acid catalyst. masterorganicchemistry.com

The reaction is an equilibrium process. masterorganicchemistry.com To achieve a high yield of the diester, the equilibrium must be shifted toward the product side. This is typically accomplished by using a large excess of one of the reactants, usually the less expensive one, which in this case is methanol. masterorganicchemistry.com The water produced as a byproduct can also be removed as it forms to drive the reaction to completion. The starting 1,4-Cyclohexanedicarboxylic acid is itself a mixture of cis and trans isomers, and the resulting product will also be a mixture of the cis and trans diesters. acs.org

Table 2: Fischer Esterification of 1,4-Cyclohexanedicarboxylic Acid

ParameterDescription
Reactants 1,4-Cyclohexanedicarboxylic acid, Methanol (typically in excess)
Product This compound
Byproduct Water
Reaction Type Fischer Esterification (Acid-catalyzed nucleophilic acyl substitution)
Key Condition Heating under reflux to drive the reaction

Catalysts are essential for the Fischer esterification to proceed at a practical rate. The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol). masterorganicchemistry.com

Several types of acid catalysts can be employed for this process:

Mineral Acids: Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are the most traditional and widely used catalysts for Fischer esterification due to their effectiveness and low cost. masterorganicchemistry.comacs.org

Organic Sulfonic Acids: p-Toluenesulfonic acid (TsOH) is another common and effective catalyst. It is a solid, making it easier to handle than some mineral acids. masterorganicchemistry.com

Solid Acid Catalysts: To simplify catalyst removal and product purification, solid acid catalysts like acidic ion-exchange resins can be used. google.com These heterogeneous catalysts can be easily filtered off from the reaction mixture, facilitating a cleaner process.

Phase Transfer Catalysis (PTC): This approach can be used for the esterification of various organic acids. mdpi.com Catalysts like Tetrabutyl Ammonium Bromide (TBAB) facilitate the transfer of reactants between immiscible phases (e.g., an aqueous and an organic phase), which can enhance reaction rates. mdpi.com

Table 3: Comparison of Catalysts for Esterification

Catalyst TypeExamplesAdvantagesDisadvantages
Mineral Acids H₂SO₄, HClLow cost, high activityCorrosive, difficult to remove from product
Organic Sulfonic Acids p-Toluenesulfonic acid (TsOH)Solid (easy to handle), effectiveMore expensive than mineral acids
Solid Acid Catalysts Acidic ion-exchange resinsEasy separation, reusable, less corrosiveLower activity compared to homogeneous catalysts
Phase Transfer Catalysts Tetrabutyl Ammonium Bromide (TBAB)Can enhance rates in multiphase systemsHigher cost, specific applications

Chemical Transformations and Mechanistic Investigations Involving Dimethyl 1,4 Cyclohexanedicarboxylate

Hydrogenation Reactions of Dimethyl 1,4-Cyclohexanedicarboxylate

The hydrogenation of this compound is a critical process for the production of 1,4-cyclohexanedimethanol (B133615) (CHDM), a valuable monomer in the polymer industry. This transformation involves the reduction of the two ester groups of DMCD.

Selective Conversion to 1,4-Cyclohexanedimethanol (CHDM)

The selective conversion of DMCD to CHDM is a two-step process where DMCD is first hydrogenated to an intermediate, which is then further hydrogenated to CHDM. Industrially, this is often achieved through catalytic hydrogenation of dimethyl terephthalate (B1205515) (DMT), where the first step is the conversion of DMT to DMCD. The subsequent hydrogenation of DMCD yields CHDM nih.govnih.gov.

Detailed Kinetic Studies and Reaction Mechanisms

Kinetic studies of the gas-phase hydrogenation of DMCD to CHDM have been conducted to understand the reaction mechanism and optimize process conditions. In one such study using a CuMnAl catalyst, experiments were carried out in a fixed-bed reactor under a temperature range of 493 to 523 K and a pressure range of 4 to 6 MPa researchgate.net. The kinetics of the reaction, proceeding through the intermediate Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (MHMCC), were established researchgate.net.

To model the experimental data, eight different two-site Langmuir-Hinswood-Hinshelwood-Watson (LHHW) models were proposed researchgate.net. The best-fitting model suggested a mechanism involving the dissociative adsorption of the esters on the catalyst surface, with the surface reaction being the rate-determining step researchgate.net. This indicates that both the ester and hydrogen are adsorbed onto different active sites in a dissociative manner researchgate.net.

The study determined the activation energies for the two consecutive reactions:

DMCD to MHMCC: 138.4 kJ·mol⁻¹

MHMCC to CHDM: 121.4 kJ·mol⁻¹

These relatively high activation energy values suggest that both reaction steps are highly sensitive to temperature changes researchgate.net. The model's reliability was further validated through statistical and thermodynamic tests, with coefficients of determination (R²) for DMCD conversion and CHDM selectivity being 0.989 and 0.983, respectively researchgate.net.

Kinetic Parameters for the Hydrogenation of DMCD
ParameterValue
Temperature Range493 - 523 K
Pressure Range4 - 6 MPa
Activation Energy (DMCD to MHMCC)138.4 kJ·mol⁻¹
Activation Energy (MHMCC to CHDM)121.4 kJ·mol⁻¹
R² for DMCD Conversion0.989
R² for CHDM Selectivity0.983
Development of Catalysts for High Selectivity and Conversion

The development of efficient catalysts is crucial for achieving high selectivity and conversion in the hydrogenation of DMCD to CHDM. A variety of catalytic systems have been investigated.

Copper-Based Catalysts: Copper chromite is a commonly used industrial catalyst for this process nih.gov. Other copper-based catalysts, such as Cu/Zn/Al and those derived from Cu-Mg-Al layered double hydroxide (B78521) precursors, have also shown high performance researchgate.netacs.org. A well-dispersed, chromium-free supported copper-based catalyst demonstrated 100% conversion and 99.8% selectivity for up to 200 hours, which was attributed to a synergistic effect between active Cu⁰ sites and Lewis base sites researchgate.net.

Bimetallic Catalysts: Bimetallic catalysts have been developed to enhance catalytic activity and selectivity. A series of bimetallic Ru-Re catalysts on an activated carbon support (Ru-Re/AC) were designed for the selective hydrogenation of dimethyl terephthalate (DMT) to DMCD under mild conditions acs.orgdntb.gov.ua. The addition of a small amount of Rhenium (Re) to Ruthenium (Ru) was found to optimize the catalytic performance by enhancing the distribution of active metal species and facilitating charge transfer between the metals acs.org. The Ru₁.₂₅Re₀.₁₃/AC catalyst achieved a DMT conversion of 82% with a DMCD selectivity of 96% at 70 °C and 3 MPa acs.org. Rhenium catalysts on activated carbon (Re/AC) have also been studied for the selective hydrogenation of DMCD to CHDM science.govmedsci.cn.

Performance of Various Catalysts in Hydrogenation Reactions
CatalystReactionConversion (%)Selectivity (%)Conditions
Cu-Mg-Al derivedDMCD to CHDM10099.8Not specified
Ru₁.₂₅Re₀.₁₃/ACDMT to DMCD829670 °C, 3 MPa
Identification and Role of Intermediate Species (e.g., Methyl 4-(hydroxymethyl)cyclohexanecarboxylate)

The hydrogenation of this compound to 1,4-cyclohexanedimethanol proceeds through a half-hydrogenated intermediate, which has been identified as Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (MHMCC). Kinetic studies have explicitly included this intermediate in the reaction pathway, confirming its role as a stable, isolable species that is subsequently hydrogenated to the final product, CHDM researchgate.netresearchgate.net. The reaction mechanism, therefore, consists of two sequential hydrogenation steps, with MHMCC being the product of the first step and the reactant for the second.

Catalytic Transfer Hydrogenation Methodologies

Catalytic transfer hydrogenation (CTH) offers an alternative to traditional hydrogenation that uses molecular hydrogen. In CTH, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst.

A novel and efficient method for the conversion of DMCD to CHDM has been developed using a catalytic transfer hydrogenation approach researchgate.net. In this process, methanol (B129727) serves as both the hydrogen donor and the solvent, and a cost-effective Cu/ZnO/Al₂O₃/ZrO₂ catalyst is utilized researchgate.net. Under optimized conditions at 235 °C, this method achieved a DMCD conversion of 96.61% with a CHDM selectivity of 60.71% researchgate.net. The mechanism involves the in-situ generation of hydrogen from the hydrogen donor on the catalyst surface, which then reduces the ester groups of DMCD.

Transesterification Reactions in Polymer Synthesis

Transesterification is a key reaction in the synthesis of polyesters, where an ester reacts with an alcohol to form a new ester and a new alcohol. This process is fundamental in step-growth polymerization to build high-molecular-weight polymer chains.

In the context of polymers derived from DMCD's hydrogenation product, CHDM, transesterification plays a crucial role. For instance, in the synthesis of Poly(1,4-cyclohexanedimethyl-1,4-cyclohexanedicarboxylate) (PCCD), CHDM is reacted with a dicarboxylic acid or its diester. The initial step is often an esterification or transesterification reaction carried out at relatively low temperatures and pressures to form short oligomers nih.govyoutube.com. These oligomers then undergo polycondensation at higher temperatures and under vacuum to form the final high-molecular-weight polymer nih.govyoutube.com. The properties of the resulting polyester (B1180765) can be influenced by the cis/trans isomer ratio of the DMCD precursor tcichemicals.com.

Reaction with Glycols and Polyols for Polyester Resin Formation

This compound (DMCD) serves as a crucial monomer in the synthesis of polyester resins. Its reaction with various glycols and polyols proceeds through a transesterification process. In this reaction, the methyl groups of the diester are substituted by the alkyl groups of the alcohol, with methanol being evolved as a byproduct. This is a distinct process from the direct esterification of its diacid counterpart, 1,4-cyclohexanedicarboxylic acid (CHDA), where water is the byproduct. eastman.com

The synthesis of polyester resins using DMCD is typically a two-stage process. The initial stage involves the reaction of DMCD with the chosen glycols or polyols. This stage is carried out until the evolution of methanol ceases, indicating the completion of the transesterification reaction. In the subsequent stage, other diacid components can be introduced to tailor the final properties of the polyester resin. eastman.com

Polyester resins derived from DMCD exhibit several desirable properties, making them suitable for a range of applications. Coatings formulated with these resins demonstrate an excellent balance of hardness and flexibility. They also offer good chemical resistance, stain resistance, humidity resistance, and corrosion resistance. eastman.com The hydrolytic stability of DMCD-based polyesters is a notable feature, rendering them a suitable choice for waterborne polyester resins used in automotive and industrial maintenance applications. eastman.com

The properties of the final polyester can be significantly influenced by the isomeric composition of the DMCD used. For instance, polyesters synthesized from a higher trans-isomer content of 1,4-cycloaliphatic rings tend to be semicrystalline, whereas those with a lower trans content are typically amorphous due to the presence of kinks along the polymer chain. researchgate.net

Key Attributes of DMCD in Polyester Resin Formation eastman.com

PropertyDescription
Reaction TypeTransesterification with glycols and polyols
ByproductMethanol
Key Performance Attributes in CoatingsExcellent hardness/flexibility balance, good chemical, stain, humidity, and corrosion resistance
Hydrolytic StabilityOutstanding, making it suitable for waterborne resins
WeatheringExcellent

Condensation Reactions of this compound

The primary condensation reaction involving this compound is its polycondensation with diols to form polyesters. This reaction is a cornerstone of its industrial application, leading to the production of a variety of polyester materials. The process typically occurs at elevated temperatures and often in the presence of a catalyst, such as titanium tetrabutoxide, to facilitate the reaction. researchgate.net

During the polycondensation reaction, the ester groups of the DMCD monomer react with the hydroxyl groups of the diol. This step-growth polymerization process results in the formation of long-chain polyester molecules with the repeating unit dictated by the specific diol used. The reaction is driven to completion by the removal of the methanol byproduct, often under vacuum in the later stages of the polymerization. mdpi.com

The structure of the resulting polyester and, consequently, its physical and mechanical properties, are highly dependent on the nature of the diol and the isomeric ratio of the DMCD. For example, the use of 1,4-cyclohexanedimethanol (CHDM) as the diol results in the formation of poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD). The molecular weight of the resulting polymer is influenced by factors such as the molar ratio of the monomers and the polymerization temperature. researchgate.net

Beyond polyesterification, this compound can be utilized as a building block in other condensation reactions. It has been employed as a reactant in the preparation of cycloalkylamide derivatives, which have applications as inhibitors of soluble epoxide hydrolase. chemicalbook.comguidechem.com

Isomerization Studies of this compound

This compound exists as two geometric isomers: cis and trans. The spatial arrangement of the two methoxycarbonyl groups relative to the cyclohexane (B81311) ring defines these isomers. The interconversion between the cis and trans forms is a significant aspect of its chemistry, with implications for its use in polymer synthesis and stereoselective reactions.

Epimerization for Stereoselective Synthesis of Derivatives

Epimerization, the change in the configuration of one of several stereocenters in a molecule, is a key process in controlling the isomeric composition of this compound. This is particularly relevant for the stereoselective synthesis of its derivatives, where a specific isomer is required to achieve the desired material properties. For example, at elevated reaction temperatures, the cis isomer can epimerize to yield a higher proportion of the trans product. researchgate.net This transformation allows for the enrichment of the more thermodynamically stable trans isomer.

The ability to control the cis-trans ratio is crucial in polyester synthesis, as the stereochemistry of the cycloaliphatic ring significantly impacts the final properties of the polymer. Polymers with a high trans-isomer content are generally semicrystalline, while those with a higher cis-isomer content tend to be amorphous. researchgate.net Therefore, by controlling the epimerization during or after the synthesis of DMCD, it is possible to produce polyesters with tailored crystallinity and, consequently, tailored mechanical and thermal properties.

Impact of Catalysis and Temperature on Cis-Trans Equilibrium

The equilibrium between the cis and trans isomers of this compound is influenced by both temperature and the presence of catalysts. Thermodynamically, there is a natural equilibrium between the two forms. At elevated temperatures, the mixture tends to shift towards the thermodynamically more stable composition, which is approximately 34-35% cis-DMCD and 65-66% trans-DMCD. researchgate.netgoogle.com

Exposure of DMCD with a high cis content (e.g., 60-75%) to high temperatures will cause the cis isomer to convert to the trans isomer, gradually approaching the equilibrium ratio. google.com This isomerization can be suppressed by controlling the temperature of the product after its synthesis. For instance, maintaining the temperature between 85°C and 170°C can inhibit the isomerization from the cis to the trans form. google.com

Catalysts can be employed to facilitate the isomerization process, allowing the equilibrium to be reached more rapidly or under milder conditions. For example, a fixed-bed heterogeneous catalyst, such as H3PO4 on a metal oxide support (e.g., ZrO2, TiO2, Al2O3), can promote the isomerization of a cis/trans mixture to a higher trans content. google.com In another instance, the use of pyridine as a catalyst in a methanol solution at 40°C has been shown to convert a mixture with a trans/cis ratio of 3/7 to a ratio of 9/1 after 2 hours. chemicalbook.com

Factors Influencing Cis-Trans Equilibrium of DMCD

FactorEffectExample
TemperatureHigher temperatures favor the thermodynamically stable trans isomer, shifting the equilibrium.Exposure to high heat will decrease the cis isomer ratio towards the equilibrium value of ~35%. google.com
CatalysisCan promote the rate of isomerization to reach equilibrium faster or under milder conditions.H3PO4 on a metal oxide support or pyridine can be used to increase the proportion of the trans isomer. google.comchemicalbook.com

Exploration of Other Reactive Functional Group Transformations

While the primary reactivity of this compound centers around its ester functional groups in transesterification and polycondensation reactions, these groups can undergo other transformations. One notable example is the catalytic hydrogenation of the ester groups to produce 1,4-cyclohexanedimethanol (CHDM), an important diol monomer for various polyesters and polyurethanes. researchgate.netresearchgate.net

This hydrogenation reaction is typically carried out in the gas phase over a heterogeneous catalyst, such as a CuMnAl catalyst. The reaction proceeds via a half-hydrogenated intermediate, methyl 4-(hydroxymethyl)cyclohexanecarboxylate (MHMCC). researchgate.net The kinetics of this transformation are sensitive to temperature, with significant activation energies for the conversion of DMCD to MHMCC and subsequently to CHDM. researchgate.net

Another functional group transformation is the conversion of the ester to an amide. As previously mentioned, this compound serves as a reactant for the preparation of cycloalkylamide derivatives. chemicalbook.comguidechem.com This transformation involves the reaction of the ester with an appropriate amine, leading to the formation of an amide bond.

The following table summarizes some of the functional group transformations involving this compound:

Functional Group TransformationReactant(s)Product(s)Significance
HydrogenationHydrogen (H2), Catalyst (e.g., CuMnAl)1,4-Cyclohexanedimethanol (CHDM), MethanolProduction of a key diol monomer for polymers. researchgate.netresearchgate.net
AmidationAminesCycloalkylamide derivativesSynthesis of molecules with potential biological activity. chemicalbook.comguidechem.com

Advanced Materials Science Applications of Dimethyl 1,4 Cyclohexanedicarboxylate Derived Polymers

Polymer Chemistry and Engineering Utilizing Dimethyl 1,4-Cyclohexanedicarboxylate Monomers

This compound (DMCD) serves as a crucial cycloaliphatic diester monomer in the synthesis of a variety of polymers, most notably polyester (B1180765) resins. eastman.com Its incorporation into polymer backbones imparts a unique combination of properties, including an excellent balance of hardness and flexibility, hydrolytic stability, and resistance to chemicals and corrosion. eastman.com The reaction of DMCD with glycols or polyols is a transesterification process, where methanol (B129727) is evolved, distinguishing it from polymerization reactions involving dicarboxylic acids, which produce water. eastman.com This monomer, typically a mixture of cis and trans isomers, is a key building block for creating advanced polymers with tailored characteristics. eastman.com

Synthesis of Novel Polyester Resins and Copolyesters

The synthesis of novel polyesters and copolyesters using DMCD is a significant area of research in polymer science. The cycloaliphatic structure of DMCD provides a valuable alternative to aromatic monomers like dimethyl terephthalate (B1205515) (DMT), leading to polymers with distinct thermal and mechanical properties.

This compound is sometimes present as an impurity when dimethyl terephthalate (DMT) is produced from biomass. researchgate.net Due to the similarity in their boiling points, separating DMCD from DMT can be costly. researchgate.net Consequently, research has been conducted to understand the effects of incorporating small amounts of DMCD into the synthesis of Poly(trimethylene terephthalate) (PTT). researchgate.net

In one study, PTT copolyesters were synthesized through the polycondensation of DMT and 1,3-propanediol (PDO), with DMCD added in amounts ranging from 1 to 5 mol% of the DMT content. researchgate.net The resulting copolyester demonstrated notable changes in its physical properties. The investigation concluded that the presence of bio-byproducts like DMCD can enhance the mechanical properties of PTT, such as its tensile strength. researchgate.net

Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD) is a high-performance aliphatic polyester synthesized using DMCD or its corresponding diacid, 1,4-cyclohexanedicarboxylic acid (CHDA), and 1,4-cyclohexanedimethanol (B133615) (CHDM). nih.govresearchgate.netresearchgate.net The synthesis is typically carried out via a two-step melt polycondensation process, often using catalysts like titanium tetrabutoxide. researchgate.netresearchgate.net

The process involves an initial esterification or transesterification stage followed by a polycondensation stage under high vacuum and elevated temperatures to achieve a high molecular weight polymer. researchgate.netresearchgate.net A key factor influencing the final properties of PCCD is the cis/trans isomer ratio of the cyclohexyl units in the polymer backbone. researchgate.netresearchgate.net Isomerization from the trans to the cis form can occur during polymerization, particularly at high temperatures and in the presence of acid catalysts. researchgate.netresearchgate.net To obtain a polyester with high crystallinity and melting temperature, it is often necessary to minimize this isomerization, which can be achieved through methods like solid-state polymerization (SSP) at temperatures below the polymer's melting point. researchgate.net

The characterization of PCCD reveals that its thermal properties are highly dependent on the stereochemistry of the 1,4-cyclohexylene units. researchgate.net The trans isomer, being more rigid, leads to better chain packing and higher symmetry, which enhances the polymer's ability to crystallize. researchgate.net

DMCD is an important intermediate in the production of other bio-based monomers and can itself be derived from renewable resources. researchgate.netmdpi.com For instance, the bio-based diol 1,4-cyclohexanedimethanol (CHDM) is produced through the catalytic hydrogenation of DMT, a process in which DMCD is a direct intermediate. mdpi.comnih.gov This connection places DMCD within the value chain of sustainable polymers.

Research into bio-based polyesters often utilizes monomers derived from biomass, such as 2,5-furandicarboxylic acid (FDCA), in combination with cycloaliphatic units like those from DMCD or its derivatives to enhance performance. mdpi.com The incorporation of the 1,4-cyclohexanedicarboxylate moiety into bio-based polyester backbones can improve properties such as thermal stability and mechanical strength, making them suitable for a wider range of applications, including packaging. mdpi.commdpi.com The development of polyesters from bio-based DMCD or its parent diacid, CHDA, represents a step towards reducing reliance on petrochemical feedstocks for high-performance materials. mdpi.com

Impact of this compound Incorporation on Polymer Properties

The inclusion of the 1,4-cyclohexanedicarboxylate unit into polyester chains has a profound effect on the material's final properties. The non-planar, cyclic aliphatic structure disrupts the regular packing that might be seen in purely aromatic or linear aliphatic polyesters, thereby modifying key thermal and mechanical characteristics.

The incorporation of DMCD as a comonomer significantly influences the thermal transitions of polyesters, namely the glass transition temperature (Tg) and the melting temperature (Tm).

In PTT copolymers, the addition of DMCD units tends to lower both the Tg and the Tm. researchgate.net The cycloaliphatic ring acts as a disruption in the regular structure of the PTT backbone, which hinders crystallization and reduces the energy required for chain segment mobility. researchgate.net

Conversely, in homopolymers like PCCD, the thermal properties are strongly dictated by the cis/trans isomeric ratio of the 1,4-cyclohexanedicarboxylate unit. researchgate.net An increase in the content of the trans isomer leads to a linear increase in both the glass transition and melting temperatures. nih.govresearchgate.net This is because the linearity and rigidity of the trans configuration facilitate more efficient chain packing and the formation of stable crystalline structures, raising both Tg and Tm. researchgate.net As the trans content increases, the polymer can transition from a completely amorphous material to a semi-crystalline one. researchgate.net

Below is a data table summarizing the effect of DMCD content on the thermal properties of PTT copolymers.

DMCD Content (mol%)Glass Transition Temperature (Tg)Melting Temperature (Tm)
0Baseline PTTBaseline PTT
1-5Decreasing trend with increasing DMCD researchgate.netDecreasing trend with increasing DMCD researchgate.net

This table illustrates the general trend observed in research where increasing the molar percentage of this compound (DMCD) as a comonomer in Poly(trimethylene terephthalate) (PTT) leads to a decrease in both the glass transition and melting temperatures.

The following table shows the influence of the trans-isomer content on the thermal properties of PCCD.

trans-isomer ContentPolymer StateGlass Transition Temperature (Tg)Melting Temperature (Tm)
LowAmorphous researchgate.netLowerN/A (Amorphous)
HighSemicrystalline researchgate.netIncreases with trans content nih.govresearchgate.netIncreases with trans content nih.govresearchgate.net

This table demonstrates that in Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD), a higher percentage of the trans-isomer of the 1,4-cyclohexanedicarboxylate unit results in a transition from an amorphous to a semicrystalline state, with corresponding increases in both the glass transition and melting temperatures.

Modulation of Crystallization Behavior and Kinetics

The incorporation of this compound (DMCD) as a comonomer in polyesters has been shown to significantly modulate their crystallization behavior and kinetics. Research on poly(trimethylene terephthalate) (PTT) copolymers reveals that the addition of small amounts of DMCD can alter the crystallization process. Specifically, the introduction of 1 mol% of DMCD was found to increase the crystallization rate compared to virgin PTT. However, as the concentration of DMCD was increased beyond this amount, the crystallization rate began to decrease. nih.govresearchgate.net

This non-linear effect suggests that at low concentrations, the DMCD units may act as nucleating agents, promoting faster crystal growth. At higher concentrations, the structural irregularities introduced by the non-planar cyclohexanedicarboxylate units disrupt the polymer chain regularity, thereby impeding the crystallization process. The glass transition temperature (Tg) and melting temperature (Tm) of the PTT copolymers also exhibited a decreasing trend with an increase in DMCD content, which is consistent with the introduction of a more flexible, alicyclic component into the rigid aromatic polyester backbone. nih.govresearchgate.net

Enhancement of Mechanical Performance: Tensile Strength and Elongation

The inclusion of this compound in polyester structures can lead to notable improvements in mechanical properties, particularly tensile strength and elongation at break. In studies of PTT copolymers, the addition of DMCD resulted in a simultaneous improvement of both tensile strength and tensile strain. Notably, the tensile strength saw a maximum increase of 15% (up to 76.5 MPa) compared to unmodified PTT, with the most significant changes observed at a 2 mol% DMCD content. nih.govresearchgate.net This enhancement of both strength and ductility is a significant finding, as typically an increase in one of these properties comes at the expense of the other. The initial modulus of the copolymers remained nearly constant within the experimental range. nih.govresearchgate.net

The table below summarizes the mechanical properties of poly(alkylene trans-1,4-cyclohexanedicarboxylate)s with varying glycol subunits, illustrating the influence of the polymer backbone structure on mechanical performance.

PolymerYoung's Modulus (E) (MPa)Stress at Break (σbreak) (MPa)Elongation at Break (εbreak) (%)
Poly(propylene trans-1,4-cyclohexanedicarboxylate) (PPCE)537 ± 238 ± 12.0 ± 0.3
Poly(butylene trans-1,4-cyclohexanedicarboxylate) (PBCE)528 ± 4523 ± 316 ± 4
Poly(pentamethylene trans-1,4-cyclohexanedicarboxylate) (PPeCE)252 ± 377 ± 110 ± 3
Poly(hexamethylene trans-1,4-cyclohexanedicarboxylate) (PHCE)473 ± 4721 ± 312 ± 1

This table is based on data from a study on poly(alkylene trans-1,4-cyclohexanedicarboxylate)s and is provided for illustrative purposes of polymers derived from the corresponding diacid.

Investigation of Barrier Properties (e.g., O2 and CO2 Permeability)

Polymers derived from 1,4-cyclohexanedicarboxylic acid, the parent diacid of DMCD, have been investigated for their barrier properties to gases such as oxygen (O2) and carbon dioxide (CO2). These properties are crucial for applications in food packaging and other areas where gas permeation needs to be controlled. Research on random copolymers of poly(propylene 1,4-cyclohexanedicarboxylate) has explored their gas barrier performance. researchgate.netgoogle.com

Studies on a series of poly(alkylene trans-1,4-cyclohexanedicarboxylate)s have shown that these materials can exhibit superior barrier properties compared to polyolefins, with some, like poly(propylene trans-1,4-cyclohexanedicarboxylate) (PPCE) and poly(butylene trans-1,4-cyclohexanedicarboxylate) (PBCE), showing potential to compete with polyesters like PBS and PLA. The gas transmission rates (GTR) for O2 and CO2 are key parameters in these assessments. For instance, in one study, PPCE and PBCE demonstrated the lowest GTR values among the series of polyesters investigated. The chemical composition of such copolymers has been found to strongly influence their permeability to CO2 and O2. dss.go.th

The following table presents the gas transmission rates for selected poly(alkylene trans-1,4-cyclohexanedicarboxylate)s.

PolymerGas Transmission Rate (GTR) to O2 (cm³ cm/m² d atm)Gas Transmission Rate (GTR) to CO2 (cm³ cm/m² d atm)
Poly(propylene trans-1,4-cyclohexanedicarboxylate) (PPCE)~100~400
Poly(butylene trans-1,4-cyclohexanedicarboxylate) (PBCE)~150~700
Poly(pentamethylene trans-1,4-cyclohexanedicarboxylate) (PPeCE)~400~1800
Poly(hexamethylene trans-1,4-cyclohexanedicarboxylate) (PHCE)~500~2500

This table is based on graphical data from a study on poly(alkylene trans-1,4-cyclohexanedicarboxylate)s and provides approximate values for illustrative purposes.

Assessment of Hydrolytic Stability in Polymer Systems

The hydrolytic stability of polyesters is a critical factor for their application in environments where they are exposed to moisture, especially for waterborne coatings. The use of 1,4-cyclohexanedicarboxylic acid (1,4-CHDA), the diacid corresponding to DMCD, has been shown to enhance the hydrolytic stability of polyester resins. tubitak.gov.tr An inherent issue with amine-neutralized waterborne polyester resins is their instability due to the hydrolysis of ester linkages in the typical pH range of 8–9. tubitak.gov.tr

The cycloaliphatic structure of 1,4-CHDA provides better steric shielding of the ester groups compared to linear aliphatic diacids like adipic acid. This steric hindrance, combined with its higher hydrophobicity, contributes to a reduced rate of hydrolysis. tubitak.gov.tr Studies have demonstrated that polyester resin dispersions containing 1,4-CHDA show a smaller decrease in molecular weight over time when exposed to hydrolytic conditions, compared to resins based on other diacids. The higher the concentration of 1,4-CHDA in the polymer system, the lower the change in pH, indicating a more stable resin dispersion. tubitak.gov.tr This makes monomers like DMCD and its diacid derivative valuable for formulating more durable waterborne polyester coatings.

Role in Polyamide and Alkyd Resin Synthesis

While the direct use of this compound in polyamide synthesis is less commonly documented than that of its corresponding diacid, it can serve as a monomer in the synthesis of polyamides through a transamidation reaction with diamines. In this process, the methyl ester groups of DMCD react with the amine groups of a diamine at elevated temperatures, typically in the presence of a catalyst, to form amide linkages and release methanol as a byproduct. This polycondensation reaction results in a polyamide with the 1,4-cyclohexanedicarboxylate unit incorporated into its backbone, imparting flexibility and modifying the thermal and mechanical properties of the resulting polymer.

In the synthesis of alkyd resins, which are oil-modified polyesters, the corresponding diacid, 1,4-cyclohexanedicarboxylic acid (1,4-CHDA), is more frequently used. qu.edu.iq However, DMCD can be used in a transesterification process. Alkyd resins are typically produced by the reaction of a polyol (like glycerol), a dicarboxylic acid or its anhydride, and fatty acids or oils. researchgate.net If DMCD were used, it would react with the hydroxyl groups of the polyol in a transesterification reaction, eliminating methanol and forming the polyester backbone. The incorporation of the cycloaliphatic structure of DMCD can improve the performance properties of the alkyd resin, such as weather resistance and gloss retention, compared to resins based solely on aromatic acids like phthalic anhydride. qu.edu.iq

Development of Polyester Polyols for High-Performance Polyurethane Coatings

This compound, or more commonly its diacid form (1,4-CHDA), is a key building block in the synthesis of polyester polyols for high-performance polyurethane coatings. These polyester polyols are low molecular weight polymers with terminal hydroxyl groups, which are then reacted with isocyanates to form the final polyurethane network. nih.gov

The use of cycloaliphatic monomers like 1,4-CHDA in the polyester polyol backbone imparts several desirable properties to the resulting polyurethane coating. nih.gov The cyclohexyl structure provides rigidity, which translates to high tensile modulus, hardness, and fracture toughness in the cured polyurethane film. nih.gov This is in contrast to linear diols or diacids, which tend to impart greater flexibility. nih.gov By carefully selecting the combination of diols and diacids, formulators can tailor the properties of the polyester polyol to achieve a desired balance of hardness, flexibility, and chemical resistance in the final coating. For high-solids coatings, which are formulated to reduce volatile organic compound (VOC) emissions, low molecular weight polyester polyols with low viscosity are required, a goal to which the structure of 1,4-CHDA can contribute. nih.gov The synthesis of these polyester polyols is typically carried out via a polycondensation reaction. nih.gov

Research in Plasticizer Development from this compound

Esters derived from 1,4-cyclohexanedicarboxylic acid, which can be produced from this compound via transesterification, have been a subject of research and development as plasticizers, particularly for polyvinyl chloride (PVC). researchgate.net These cyclohexane-based plasticizers are considered to be more environmentally friendly alternatives to traditional phthalate plasticizers. mdpi.com

The synthesis of these plasticizer esters can be achieved by the transesterification of DMCD with various alcohols. researchgate.net For example, reacting DMCD with an excess of an alcohol like n-butanol in the presence of a catalyst yields dibutyl-1,4-cyclohexanedicarboxylate. Mixed esters, such as butylbenzyl-1,4-cyclohexanedicarboxylate, can also be produced and have been investigated as high-solvating plasticizers. Research has shown that the properties of PVC plasticized with these cyclohexanedicarboxylate esters are comparable to those plasticized with conventional phthalates in terms of mechanical and thermal properties. mdpi.com The migration resistance of these plasticizers from the PVC matrix has also been a key area of investigation, with studies indicating that increasing the length of the alkyl chains on the ester can reduce migration. mdpi.com

Application in Transparent Composite Materials as Matrix Resins

Polymers derived from this compound, particularly poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) (PCCD), have garnered significant interest as matrix resins for transparent composite materials. These composites are prized for their combination of optical transparency and enhanced mechanical and thermal performance, making them suitable for applications in automotive and aerospace components, as well as in electronic displays and optical sensors.

The inherent transparency and low haze of PCCD make it an excellent candidate for a matrix material. When reinforced with glass fibers, the resulting composites maintain high levels of light transmittance, a critical requirement for optical applications. Research has demonstrated that PCCD/glass composites exhibit high transmittance and low haze, comparable to the pure PCCD matrix. This optical clarity is coupled with a significant improvement in the mechanical and thermal properties of the composite material.

The incorporation of glass fibers into the PCCD matrix leads to a substantial increase in both the tensile and flexural strength of the material. While specific data for PCCD-based composites is proprietary and varies with manufacturing parameters, general observations for glass fiber-reinforced polymers (GFRPs) indicate a significant enhancement in mechanical robustness. For instance, the tensile strength of a polymer matrix can be significantly increased with the addition of glass fibers. Similarly, the flexural modulus, a measure of a material's stiffness in bending, is also markedly improved. This enhancement in mechanical properties makes these transparent composites suitable for structural applications where both load-bearing capability and optical transparency are required.

The thermal stability of PCCD is another key advantage. The resulting composites exhibit enhanced thermal properties, allowing them to be used in environments with elevated temperatures without significant degradation of their structural or optical characteristics.

Table 1: Representative Optical and Mechanical Properties of PCCD and its Glass Fiber-Reinforced Composite

PropertyPure PCCDPCCD/Glass Composite
Transmittance HighHigh
Haze LowLow
Tensile Strength ModerateSignificantly Increased
Flexural Modulus ModerateSignificantly Increased

Note: Specific numerical values are dependent on the manufacturing process and the volume fraction of the glass fibers.

Fundamental Studies on Structure-Property Relationships in this compound-Derived Materials

The properties of polymers derived from this compound are intrinsically linked to their molecular structure, particularly the stereochemistry of the 1,4-cyclohexylene ring. The cis and trans isomers of the dicarboxylate monomer unit lead to polymers with distinct thermal and mechanical properties. Understanding these structure-property relationships is fundamental to designing materials with tailored performance characteristics.

The ratio of cis to trans isomers in the polymer backbone has a profound effect on the material's crystallinity and, consequently, its thermal properties. A higher content of the trans isomer results in a more linear and regular polymer chain, which facilitates better chain packing and crystallization. Conversely, the presence of the cis isomer introduces a kink in the polymer chain, disrupting the regularity and hindering crystallization, leading to a more amorphous material.

This difference in crystallinity directly impacts the glass transition temperature (Tg) and the melting temperature (Tm) of the polymer. As the percentage of the trans isomer increases, both the Tg and Tm of the resulting polyester increase. Polymers with a high trans content are typically semicrystalline, exhibiting both a Tg and a Tm, while those with a low trans content are often amorphous and only show a Tg. For instance, fully aliphatic polyesters with a high trans-isomer content (e.g., 90 mol%) are semicrystalline, whereas polymers with a lower trans-isomer content (e.g., 50 mol%) are completely amorphous researchgate.net.

The thermal stability of these polyesters, as determined by thermogravimetric analysis (TGA), is generally high and appears to be largely unaffected by the cis/trans ratio of the cyclohexylene units. This indicates that while the stereochemistry dictates the physical transitions of the material, the inherent chemical stability of the polymer backbone remains robust.

The relationship between the trans-isomer content and the thermal properties of poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) is summarized in the table below, based on data from various studies.

Table 2: Influence of trans-Isomer Content on the Thermal Properties of PCCD

Sample IDtrans Isomer Content in Diacid/Diester Moiety (%)Glass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)Crystallinity
D66-A383830AmorphousAmorphous
D66-A555545AmorphousAmorphous
D66-E666655185Semicrystalline
D66-A787865205Semicrystalline
D66-E979775230Semicrystalline

Data compiled from studies on PCCD synthesized from 1,4-cyclohexanedimethanol (CHDM) with a constant trans-isomer content (66%) and varying trans-isomer content in the 1,4-cyclohexanedicarboxylic acid (CHDA) or this compound (DMCD) monomers.

These fundamental studies underscore the importance of controlling the stereochemistry of the monomers used in the synthesis of these polyesters. By carefully tuning the cis/trans ratio, it is possible to precisely control the physical and thermal properties of the resulting materials, enabling the development of polymers for a wide array of advanced applications.

Pharmaceutical and Agrochemical Intermediate Research

Synthesis of Active Pharmaceutical Ingredients

The compound is a key starting material in multi-step syntheses of several pharmaceuticals, valued for the structural rigidity and stereochemical properties it imparts to the final molecule.

A commercially scalable, five-step synthetic process for preparing tranexamic acid with over 99.5% purity has been developed starting from a cis/trans mixture of dimethyl 1,4-cyclohexanedicarboxylate. tandfonline.comfigshare.com A key feature of this synthesis is the epimerization of a cis-dominant isomeric mixture to a trans-dominant one under mild conditions. tandfonline.comfigshare.com This strategic isomerization allows for the exploitation of solubility differences to isolate the desired trans isomer in very high purity. tandfonline.com

Table 1: Key Steps in Tranexamic Acid Synthesis

Step Description Reagents and Conditions Yield Purity
1 Isomerization NaOMe, MeOH, 25–30 °C 98% >99.5% (trans isomer)
2 Amidation Ammonia 7 Kg/cm², MeOH, 70–75 °C, 7h 97% N/A
3 Dehydration SOCl₂, DCM, 10h, room temp. 90% N/A
4 Hydrolysis NaOH, DM water, room temp. 80% N/A
5 Reduction Raney Ni/Ba(OH)₂.H₂O, 45–50 °C 70% >99.5%

Data sourced from Patil et al., 2024. tandfonline.com

This compound is a documented building block used in the preparation of cycloalkylamide derivatives that act as inhibitors of soluble epoxide hydrolase (sEH). chemicalbook.comhsppharma.com The synthesis involves a mono-hydrolysis of the diester using barium hydroxide (B78521) octahydrate to produce 4-(methoxycarbonyl)-cyclohexanecarboxylic acid. nih.gov This mono-acid can then be coupled with various amines to generate a library of cycloalkylamide derivatives. nih.gov

Research into the structure-activity relationships of these compounds has shown that the cyclohexane (B81311) ring is a necessary component for achieving significant inhibitory potency against the target enzyme. nih.gov Modifications on both sides of the amide function have been explored to optimize the inhibitory effect, with a benzyl (B1604629) moiety functionalized with a polar group on the right side of the amide proving to be highly potent. nih.gov

As a cycloaliphatic diester, this compound is a versatile building block for synthesizing a range of biologically active molecules. cymitquimica.comeastman.com Its structure is a key component in creating compounds for drug discovery programs, where medicinal chemists utilize such building blocks to assemble libraries of novel small molecules for screening. nih.govbiosynce.com The cyclohexane core is particularly valuable as it can be functionalized to explore different chemical spaces and identify potential drug candidates. biosynce.com Ketones, which can be derived from this diester, are also strategic starting materials for producing complex, natural product-inspired compounds for identifying new bioactive agents. rsc.org

Role in Agrochemical Synthesis and Fine Chemical Production

This compound is an important intermediate in the production of fine chemicals and agrochemicals. cymitquimica.com Its derivatives are explored for various applications in the agrochemical industry. The compound's stable cyclohexane structure is a useful scaffold for developing new active ingredients. It is also a precursor in the synthesis of 1,4-cyclohexanedimethanol (B133615) (CHDM), a monomer used in the production of polyester (B1180765) resins and fibers. google.com

Table 2: Industrial Applications

Product Application Area Role of this compound
Polyester Resins Coatings, Automotive, Aerospace Synthesis Intermediate
Polyamides Engineering Plastics Monomer Precursor
Alkyds Paints, Coatings Synthesis Intermediate
Plasticizers Polymers Synthesis Intermediate
Agrochemicals Crop Protection Scaffold/Building Block

Data sourced from Eastman Chemical Company. eastman.com

Investigation into Novel Chemical Libraries

In the field of drug discovery, the creation of diverse chemical libraries is essential for identifying new therapeutic leads. nih.gov this compound and its derivatives serve as valuable building blocks for generating these libraries. chemicalbook.com The strategy involves using such foundational molecules to create a large number of structurally related compounds through combinatorial chemistry. nih.gov These libraries are then screened for biological activity against various targets. The design of these libraries often focuses on enriching them with potentially bioactive molecules by using substructures, like the cyclohexane ring, that are commonly found in known drugs. nih.gov This approach increases the probability of finding novel hits in high-throughput screening campaigns.

Advanced Analytical and Characterization Techniques in Dimethyl 1,4 Cyclohexanedicarboxylate Research

Chromatographic Separations for Isomer Analysis and Purity Assessment

Chromatography is an essential analytical technique for the separation and purification of Dimethyl 1,4-cyclohexanedicarboxylate, as well as for the critical task of analyzing its cis and trans isomers. nih.gov Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are routinely employed for these purposes.

In HPLC, a reverse-phase method can be utilized for the analysis of DMCD. sielc.comsielc.com This typically involves a nonpolar stationary phase (like a C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water. sielc.com The different polarities of the cis and trans isomers can lead to different retention times, allowing for their separation and quantification. nih.gov

Gas chromatography is also highly effective, particularly for analyzing the volatile diester. Using a capillary column with a suitable stationary phase, the isomers of DMCD can be separated based on differences in their boiling points and interactions with the stationary phase. scielo.brresearchgate.net The detector response provides quantitative information on the purity of the sample and the relative ratio of the cis and trans isomers. This isomer ratio is a critical parameter, as it significantly influences the properties of polymers synthesized from DMCD. researchgate.net

Thermal Analysis Techniques for DMCD-Containing Polymers

Differential Scanning Calorimetry (DSC) is a primary thermal analysis technique used to study the thermal transitions of polymers containing DMCD. e-bookshelf.de By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify key thermal events such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). mdpi.com

The incorporation of DMCD into a polymer backbone significantly affects its thermal properties. The rigidity of the cyclohexane (B81311) ring, as well as the cis/trans isomeric ratio, plays a crucial role. researchgate.netresearchgate.net Generally, the trans isomer, with its more linear and rigid chair conformation, leads to better chain packing and higher crystallinity, resulting in a higher melting temperature and sometimes a higher glass transition temperature compared to the more kinked cis isomer. researchgate.netunibo.it DSC analysis reveals that as the content of the trans-DMCD isomer increases in copolyesters, both the Tg and Tm tend to increase, reflecting a more ordered and thermally stable material. researchgate.net

Table 3: Illustrative DSC Data for Polyesters Containing DMCD Units

Polymer System DMCD Isomer Content Glass Transition Temp. (Tg) (°C) Melting Temp. (Tm) (°C)
PTT-co-DMCD 1 mol% Decreased vs. pure PTT Decreased vs. pure PTT
PTT-co-DMCD 5 mol% Further decrease Further decrease
PCCD Increasing trans content Increases Increases
PCT 10% trans-CHDM derived 73 251
PCT 96% trans-CHDM derived 92 313

Data is illustrative and sourced from studies on various copolyesters. researchgate.netresearchgate.net PTT = Polytrimethylene Terephthalate (B1205515), PCCD = Poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate), PCT = Poly(1,4-cyclohexylenedimethylene terephthalate). The PCT data illustrates the effect of the related monomer CHDM's stereochemistry.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. tainstruments.com It is a critical tool for assessing the thermal stability of polymers derived from this compound (DMCD).

In research involving poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) (PCCD), a polymer synthesized using DMCD, TGA has been employed to evaluate thermal stability. researchgate.net Studies show that these polymers possess good thermal stability, which is not significantly influenced by the cis/trans stereochemistry of the 1,4-cyclohexylene units. researchgate.net For instance, TGA thermograms recorded under a nitrogen flow with a heating rate of 10°C/min demonstrate the decomposition profiles of various PCCD samples. researchgate.net

Further research on co-polymers of Polytrimethylene Terephthalate (PTT), where small amounts of DMCD (1-5 mol%) were added during polycondensation, also utilized TGA to assess thermal properties. The results indicated that the inclusion of DMCD increased the thermal stability of the resulting co-polymer by as much as 25°C compared to virgin PTT. researchgate.net This enhancement highlights the role of the cyclohexanedicarboxylate moiety in improving the thermal resilience of polyester (B1180765) structures.

The table below summarizes findings on the thermal stability of polymers incorporating DMCD, as determined by TGA.

Polymer SystemDMCD ContentKey TGA FindingReference
Poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) (PCCD)Primary MonomerExhibits good thermal stability, largely unaffected by the cis/trans ratio of the cyclohexylene rings. researchgate.net
Polytrimethylene Terephthalate (PTT) Co-polymer1-5 mol%Thermal stability increased by up to 25°C compared to virgin PTT. researchgate.net

Microstructural and Morphological Characterization of Catalysts and Polymeric Materials

The synthesis of this compound, typically via the hydrogenation of Dimethyl Terephthalate (DMT), relies heavily on the performance of heterogeneous catalysts. nih.gov A suite of advanced analytical techniques is employed to characterize the essential microstructural and morphological properties of these catalysts, which dictate their activity, selectivity, and stability.

X-ray Diffraction (XRD) for Crystalline Structure

X-ray Diffraction (XRD) is an indispensable technique for analyzing the crystalline structure and phase composition of catalytic materials. dntb.gov.ua It operates on the principle of Bragg diffraction, where X-rays interact with the periodic arrangement of atoms in a crystalline solid, producing a unique diffraction pattern. mpg.de This pattern provides information on the catalyst's phase identity, crystal size, and lattice strain. dntb.gov.ua

In the context of DMCD synthesis, XRD is used to characterize catalysts both before and after reaction. For example, in the development of bimetallic Ruthenium-Rhenium (Ru-Re) catalysts supported on activated carbon (AC) for the hydrogenation of DMT to DMCD, XRD was a key characterization method. nih.gov The analysis helps to identify the crystalline phases of the active metals and the support, ensuring the desired catalyst structure has been achieved during preparation. By analyzing the peak broadening in the diffractogram, the average crystallite size of the metal nanoparticles can be estimated using the Scherrer equation, which is crucial as particle size significantly impacts catalytic activity. cardiff.ac.uk

Electron Microscopy (TEM, STEM-HAADF EDX) for Catalyst Morphology and Elemental Mapping

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) are powerful techniques for visualizing the morphology, size, and distribution of catalyst nanoparticles at high resolution. researchgate.net High-Angle Annular Dark-Field (HAADF) STEM imaging is particularly useful as its contrast is sensitive to the atomic number (Z-contrast), allowing heavier metal particles to appear brighter against a lighter support. nih.gov When coupled with Energy Dispersive X-ray (EDX) spectroscopy, STEM provides detailed elemental maps, revealing the spatial distribution and association of different elements within the catalyst. nih.gov

For bimetallic Ru-Re/AC catalysts used in DMT hydrogenation, these techniques were employed to study the catalyst's morphology and the interplay between the two metals. nih.gov TEM images confirm the dispersion of metal nanoparticles on the support, while STEM-HAADF EDX elemental mapping reveals the distribution of Ru and Re. Research has shown that the addition of a small amount of Re to a Ru catalyst can significantly enhance the distribution of the active metal species. nih.gov This improved dispersion, visualized through elemental mapping, is a key factor contributing to the enhanced catalytic performance in the selective hydrogenation to DMCD. nih.gov

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, more importantly, the chemical (oxidation) states of the elements on the surface of a catalyst. cardiff.ac.uk The catalyst surface is irradiated with X-rays, causing the emission of core-level electrons. The binding energy of these electrons is characteristic of the element and its chemical environment. cardiff.ac.uk

In the study of bimetallic Ru-Re/AC catalysts, XPS was used to investigate the surface chemical properties and the electronic interactions between the metals. nih.gov The analysis revealed that the presence of Re facilitates charge transfer between Ru and Re. This electronic modification strengthens the synergistic interaction between the two metals, which in turn alters the redox ability and catalytic performance of the material. nih.gov For instance, an optimal Ru/Re ratio was found to maximize this promotional effect, leading to higher conversion of DMT and selectivity towards DMCD. nih.gov

Temperature-Programmed Reduction (H2-TPR) for Reducibility and Active Sites

Temperature-Programmed Reduction with hydrogen (H2-TPR) is a technique used to characterize the reducibility of metal oxides in a catalyst. wikipedia.org The catalyst is heated at a constant rate in a flowing mixture of a reducing gas (typically H2 in an inert carrier like Argon), and the consumption of H2 is monitored by a thermal conductivity detector. wikipedia.org The resulting profile of H2 consumption versus temperature provides information about the temperatures at which different metal species are reduced and can help identify the nature of metal-support interactions and the formation of alloys.

This technique was applied to study Ru-Re/AC catalysts for the hydrogenation of DMT. nih.gov The H2-TPR profiles showed that the addition of Re modified the redox ability of the catalysts. An excessive amount of Re led to a strong interaction between Ru and Re, which limited the activation of hydrogen and the availability of active reducible metal species, ultimately depressing catalytic performance. nih.gov H2-TPR is also used to characterize copper-based catalysts employed in the gas-phase hydrogenation of DMCD, helping to understand the reduction behavior of the active copper species. researchgate.net

Nitrogen Sorption and Chemisorption Techniques for Surface Area and Metal Dispersion

Nitrogen sorption (physisorption) at low temperatures (typically 77 K) is the standard method for determining the specific surface area, pore volume, and pore size distribution of porous catalytic materials. researchgate.net The Brunauer-Emmett-Teller (BET) method is widely used to calculate the specific surface area from the nitrogen adsorption isotherm.

Chemisorption, on the other hand, involves the formation of a chemical bond between gas molecules (e.g., H2, CO) and the active metal sites on the catalyst surface. micromeritics.comresearchgate.net This technique is used to quantify the number of accessible active sites and to calculate the active metal area and metal dispersion (the fraction of metal atoms on the surface). iaea.orgethz.ch

For catalysts used in DMCD synthesis and subsequent hydrogenation, these parameters are critical. For instance, in the characterization of copper-based catalysts for DMCD hydrogenation, N2 sorption is used to determine the textural properties of the catalyst and support. researchgate.net High metal dispersion, determined by chemisorption, is often correlated with higher catalytic activity because it maximizes the availability of active sites to the reactants.

The table below presents a summary of the advanced analytical techniques and their specific applications in the research of catalysts for DMCD synthesis.

TechniqueInformation ObtainedSpecific Finding for Ru-Re/AC Catalyst in DMCD Synthesis nih.gov
X-ray Diffraction (XRD)Crystalline phase and particle size of active metals.Identifies the metallic phases of Ru and Re on the activated carbon support.
TEM, STEM-HAADF EDXNanoparticle morphology, size, distribution, and elemental mapping.Addition of Re enhances the distribution of active metal species on the support.
X-ray Photoelectron Spectroscopy (XPS)Surface elemental composition and chemical/oxidation states.Revealed charge transfer between Ru and Re, indicating a strong synergistic interaction.
Temperature-Programmed Reduction (H2-TPR)Reducibility of metal species and metal-support interactions.The addition of Re modifies the redox ability of the catalyst.
Nitrogen Sorption / ChemisorptionSpecific surface area, pore characteristics, active metal dispersion.Determines the surface area of the support and quantifies the active sites available for reaction. researchgate.net

Wide-Angle X-ray Scattering (WAXS) for Polymer Crystalline Forms

Wide-Angle X-ray Scattering (WAXS), also referred to as Wide-Angle X-ray Diffraction (WAXD), is a pivotal technique for elucidating the crystalline structure of polymers derived from this compound. This method provides detailed information on the arrangement of polymer chains, the degree of crystallinity, and the existence of different crystalline forms (polymorphism), which are fundamentally influenced by the stereochemistry of the 1,4-cyclohexylene ring.

The cis/trans isomerism of the 1,4-cyclohexanedicarboxylate unit within the polymer backbone is a critical determinant of the material's ability to crystallize. Research on poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) (PCCD) has demonstrated a strong correlation between the trans-isomer content and the degree of crystallinity. researchgate.net As the percentage of the trans-isomer increases, the polymer transitions from a completely amorphous state to a semi-crystalline material. researchgate.net This is because the trans configuration leads to a more linear and regular chain structure, which facilitates more efficient packing and the formation of ordered crystalline lattices. researchgate.net

Detailed structural analysis of poly(butylene trans-1,4-cyclohexanedicarboxylate) (PBCE) using X-ray fiber diffraction has identified two distinct crystalline polymorphs, designated as the α and β forms. acs.org The formation of these polymorphs is dependent on the thermal history of the sample. The α form is obtained through slow cooling from the melt, whereas the β form is generated under fast cooling conditions. acs.org The α form of PBCE possesses a triclinic unit cell. acs.org During mechanical stretching, an irreversible transition from the metastable β form to the more stable α form occurs. acs.org

In the case of copolyesters, the introduction of a comonomer can disrupt the regularity of the polymer chain and affect its crystalline structure. For instance, in copolymers based on trans-1,4-cyclohexanedicarboxylic acid and camphoric acid, WAXS analysis has shown that the crystallinity values decrease as the content of the comonomer changes. mdpi.com This indicates that the introduction of the camphoric acid moiety hinders the crystallization process of the poly(butylene trans-1,4-cyclohexanedicarboxylate) chains. mdpi.com

Mechanical Testing of Materials Derived from this compound

The mechanical properties of polyesters derived from this compound are a direct consequence of their molecular structure, including the cis/trans isomer ratio, degree of crystallinity, and the nature of the diol used in polymerization. These materials can be tailored to exhibit a wide range of mechanical responses, from rigid and strong to flexible and tough, making them suitable for diverse applications such as packaging and fibers. ontosight.aiunibo.it

The incorporation of the rigid 1,4-cyclohexanedicarboxylate ring into the polymer backbone generally imparts good mechanical strength and hardness. mdpi.com For example, polyesters prepared from 1,4-cyclohexanedicarboxylic acid and chlorohydroquinone (B41787) diacetate, when extruded from a liquid crystalline melt, can form highly oriented fibers with initial moduli as high as 57.5 GPa. researchgate.net Subsequent heat treatment can significantly increase the tenacity of these fibers. researchgate.net

Copolymerization is a common strategy to modify and enhance the mechanical properties of these polyesters. For example, copolyesters of 1,4-cyclohexanedimethanol (B133615) (a derivative of 1,4-cyclohexanedicarboxylic acid) and 2,5-furandicarboxylic acid have shown significant improvements in strength and modulus compared to the homopolymer poly(butylene 2,5-furandicarboxylate) (PBF). researchgate.net Specifically, a copolyester with 68 mole percent of 1,4-cyclohexanedimethylene units exhibited a tensile strength of 69 MPa and a modulus of 1360 MPa, which are substantial increases from the 44 MPa and 950 MPa of PBF, respectively. researchgate.net

The following interactive table summarizes the mechanical properties of a copolyester derived from 1,4-cyclohexanedimethanol (CHDM), a derivative of the compound of interest, and 2,5-furandicarboxylic acid (FDCA), compared to the homopolymer PBF.

PolymerTensile Strength (MPa)Modulus (MPa)
Poly(butylene 2,5-furandicarboxylate) (PBF)44950
Poly(butylene-co-cyclohexanedimethylene 2,5-furandicarboxylate) (PBCF-68)691360

Computational and Theoretical Studies on Dimethyl 1,4 Cyclohexanedicarboxylate Systems

Quantum Mechanical Calculations

Quantum mechanical calculations are used to investigate the electronic structure and energy of molecules, providing fundamental insights into conformational stability and reaction pathways.

Dimethyl 1,4-cyclohexanedicarboxylate exists as cis and trans isomers, each of which has multiple possible conformations due to the flexibility of the cyclohexane (B81311) ring. The most stable conformations are typically chair forms, but boat and twist-boat forms also exist as intermediates or transition states in the process of ring-flipping.

Density Functional Theory (DFT) is a computational method used to study the geometry and relative energies of these various conformers. dntb.gov.uaresearchgate.net By employing functionals like B3LYP with appropriate basis sets (e.g., 6-31++G(d,p)), researchers can calculate the optimized geometry and electronic energy of each conformation. escientificpublishers.com The analysis typically reveals that the chair conformation is the most stable for the cyclohexane ring. libretexts.org For the trans isomer of DMCD, the diequatorial chair conformer (where both methoxycarbonyl groups occupy equatorial positions) is generally the most stable due to minimal steric hindrance. The diaxial conformer is significantly less stable due to 1,3-diaxial interactions. For the cis isomer, the chair conformation exists in two equivalent forms that rapidly interconvert, with one ester group being axial and the other equatorial.

The energetic landscape can be mapped by calculating the energies of transition states between conformers, such as the twist-boat forms that mediate the interconversion of chair conformations. researchgate.net This provides a comprehensive understanding of the molecule's flexibility and the relative populations of its conformers at equilibrium.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT.
IsomerConformationSubstituent PositionsCalculated Relative Energy (kJ/mol)
transChairDiequatorial0.0 (Most Stable)
transTwist-Boat-~23.0
transChairDiaxial>40.0
cisChairAxial/Equatorial~8.0

Quantum chemical methods are invaluable for elucidating complex reaction mechanisms. rsc.org For reactions involving this compound, such as its catalytic hydrogenation to 1,4-cyclohexanedimethanol (B133615), DFT can be used to model the entire reaction pathway. This involves identifying all intermediates and, crucially, the transition states that connect them.

Kinetic Modeling and Reaction Simulation

Kinetic modeling translates mechanistic understanding into mathematical descriptions that can predict reaction rates under various conditions.

The hydrogenation of this compound (DMCD) to 1,4-cyclohexanedimethanol (CHDM) is a key industrial process often carried out using a heterogeneous catalyst. researchgate.net The kinetics of this gas-phase reaction over a CuMnAl catalyst have been successfully described using Langmuir-Hinshelwood-Hougen-Watson (LHHW) models. researchgate.net

LHHW models are based on the mechanism of reactions occurring on a catalyst surface and account for the adsorption of reactants, the surface reaction itself, and the desorption of products. In the study of DMCD hydrogenation, several rival LHHW models were proposed and tested against experimental data obtained under varying conditions of temperature, pressure, and flow rate. researchgate.net The model that provided the best fit assumed the dissociative adsorption of the ester and a surface reaction as the rate-determining step. researchgate.net

Table 2: Key Findings from LHHW Kinetic Modeling of DMCD Hydrogenation. researchgate.net
ParameterFinding
Best-Fit ModelTwo-site LHHW model involving dissociative adsorption of esters.
Rate-Determining StepSurface reaction between adsorbed species.
Activation Energy (DMCD to MHMCC)138.4 kJ·mol⁻¹
Activation Energy (MHMCC to CHDM)121.4 kJ·mol⁻¹
Model Reliability (R²)0.989 for DMCD conversion; 0.983 for CHDM selectivity.

Molecular Dynamics Simulations for Polymer Chain Behavior and Interactions

While DMCD itself is a small molecule, it serves as a precursor to the diol 1,4-cyclohexanedimethanol, a key monomer in specialty polyesters like polyethylene (B3416737) terephthalate (B1205515) glycol-modified (PETG). Molecular dynamics (MD) simulations are a powerful computational technique used to study the behavior of these large polymer systems at an atomistic or coarse-grained level. mdpi.comyoutube.com

MD simulations model the movement of atoms and molecules over time based on a classical force field, allowing researchers to investigate the structure, dynamics, and interactions of polymer chains. rsc.org For polyesters derived from the 1,4-cyclohexanedicarboxylate moiety, MD can be used to predict important macroscopic properties by simulating the behavior of the polymer melt or solid state.

Key properties that can be investigated include:

Chain Conformation and Packing: Simulations can reveal how the polymer chains fold and pack together, which is influenced by the rigid cyclohexane ring in the backbone. Properties like the radius of gyration can be calculated to describe the size and shape of individual chains. rsc.org

Phase Behavior: MD can be used to study the miscibility of polymer blends. For example, simulations could model the interactions between a polyester (B1180765) containing the cyclohexane ring and another polymer like polystyrene to understand their phase behavior. rsc.org

Mechanical Properties: By simulating the response of the polymer system to applied stress or strain, it is possible to predict mechanical properties such as the elastic modulus.

Transport Properties: The diffusion of small molecules (like water or gases) through the polymer matrix can be simulated, which is important for applications such as packaging.

These simulations provide a "computational microscope" that links the chemical structure of the monomer to the performance of the final polymer material. mdpi.com

Table 3: Polymer Properties Investigable via Molecular Dynamics Simulations.
Property CategorySpecific Parameter/Behavior
StructuralRadius of Gyration, Radial Distribution Functions, Chain Packing
ThermodynamicGlass Transition Temperature, Energy of Mixing, Phase Behavior
MechanicalElastic Modulus, Stress-Strain Behavior
DynamicMean Squared Displacement, Diffusion Coefficients of Small Molecules

Computational Approaches to Structure-Reactivity Relationships

Computational and theoretical studies offer a powerful lens through which to investigate the intricate relationship between the three-dimensional structure of this compound and its chemical reactivity. These in silico methods provide insights at an atomic level that are often inaccessible through experimental means alone. By modeling the geometric and electronic properties of the molecule, researchers can predict and rationalize its behavior in various chemical transformations.

The reactivity of this compound is fundamentally dictated by the stereochemistry of its diester functionalities, which can exist in either a cis or trans configuration relative to the cyclohexane ring. These isomers exhibit distinct conformational preferences that, in turn, influence the accessibility and reactivity of the ester groups. Computational techniques, particularly Density Functional Theory (DFT), are instrumental in elucidating these structural nuances and their chemical consequences.

A primary focus of computational analysis is the conformational landscape of the cis and trans isomers. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. In the trans isomer, the two methoxycarbonyl groups can both occupy equatorial positions, leading to a thermodynamically stable conformation. Conversely, the cis isomer must have one axial and one equatorial substituent, introducing 1,3-diaxial interactions that can raise the molecule's ground-state energy and influence its reactivity. Quantum mechanical calculations can precisely quantify the energy differences between these conformers and predict the equilibrium populations of each. researchgate.net

These conformational differences have significant implications for reaction kinetics. For instance, in reactions such as hydrolysis or transesterification, the accessibility of the carbonyl carbon to an incoming nucleophile is paramount. Computational models can map the molecular electrostatic potential (MESP) onto the electron density surface, visually identifying regions of positive potential (electrophilic sites) and negative potential (nucleophilic sites). Such analyses can reveal how the steric hindrance around the ester groups differs between the cis and trans isomers, thereby explaining differences in their reaction rates.

By calculating the energy barriers for each elementary step, researchers can identify the rate-determining step and understand how the substrate's stereochemistry affects the stability of transition states. For example, the interaction of the ester's carbonyl oxygen with a catalytic surface may be more or less favorable depending on its axial or equatorial orientation, leading to different activation energies for the cis and trans isomers.

The following table summarizes key parameters that can be determined through computational studies and their implications for the reactivity of this compound isomers.

Computational ParameterInformation GainedImplication for Reactivity
Ground State Energy Relative stability of cis and trans isomers and their conformers.The less stable isomer may be more reactive due to higher ground-state energy.
Molecular Electrostatic Potential (MESP) Identification of electrophilic (e.g., carbonyl carbon) and nucleophilic sites.Predicts the most likely sites for nucleophilic or electrophilic attack.
Frontier Molecular Orbitals (HOMO/LUMO) Energy of the Highest Occupied and Lowest Unoccupied Molecular Orbitals.The LUMO energy and distribution indicate susceptibility to nucleophilic attack.
Transition State Energy Calculation of the activation energy for a specific reaction pathway.Allows for the theoretical prediction of reaction rates and comparison between isomers.
Natural Bond Orbital (NBO) Analysis Delocalization of electron density and charge distribution on atoms.Quantifies the electrophilicity of the carbonyl carbons.

Environmental Fate and Transport Studies

Understanding the environmental fate and transport of a chemical involves assessing its movement and transformation within and between different environmental compartments such as air, water, and soil.

Once released into the atmosphere, organic compounds are subject to degradation. For this compound, which is expected to exist solely in the vapor phase, the most significant atmospheric removal process is the reaction with photochemically-produced hydroxyl (OH) radicals. guidechem.com The rate of this reaction determines the atmospheric lifetime of the compound.

The vapor-phase reaction rate constant for DMCD with OH radicals has been estimated to be 7.9 x 10⁻¹² cm³/molecule-sec at 25°C. guidechem.com Based on this rate, the atmospheric half-life of DMCD is calculated to be approximately 2 days, assuming an average atmospheric OH radical concentration of 5 x 10⁵ radicals per cm³. guidechem.com Another estimation suggests a shorter half-life of about 16.2 hours. thegoodscentscompany.com This relatively short half-life indicates that DMCD is not expected to persist for long periods in the atmosphere or undergo long-range transport.

Table 3: Atmospheric Fate of this compound
ParameterEstimated ValueSignificance
OH Radical Reaction Rate Constant7.9 x 10⁻¹² cm³/molecule-sec at 25°C guidechem.comDetermines the speed of atmospheric degradation
Atmospheric Half-Life~2 days guidechem.com (~16.2 hours thegoodscentscompany.com)Indicates low persistence in the atmosphere

The distribution of DMCD in water and soil is governed by its physical and chemical properties, including its water solubility, vapor pressure, and its tendency to adsorb to soil and sediment.

Aquatic Systems : The Henry's Law constant for DMCD is estimated at 9.7 x 10⁻⁸ atm-m³/mole, which indicates that the compound is essentially nonvolatile from water surfaces. guidechem.com Therefore, it is expected to remain primarily in the aquatic phase rather than partitioning to the atmosphere. Furthermore, abiotic degradation through hydrolysis is predicted to be a very slow process, with estimated half-lives of 9 years at a neutral pH of 7 and 331 days at a pH of 8. guidechem.com

Terrestrial Systems : The mobility of a chemical in soil is often predicted using the soil organic carbon-water partitioning coefficient (Koc). The estimated Koc for DMCD is 31. guidechem.com According to standard classification schemes, a Koc value between 0 and 50 indicates very high mobility in soil. guidechem.comchemsafetypro.com This suggests that DMCD has a low affinity for adsorbing to soil organic matter and has the potential to leach through the soil profile, possibly reaching groundwater. guidechem.com Volatilization from moist or dry soil surfaces is not considered an important fate process. guidechem.com

Table 4: Parameters Governing the Environmental Fate and Transport of DMCD
ParameterEstimated ValueEnvironmental CompartmentImplication
Henry's Law Constant9.7 x 10⁻⁸ atm-m³/mole guidechem.comWater/AirEssentially nonvolatile from water
Soil Adsorption Coefficient (Koc)31 guidechem.comSoil/WaterVery high mobility in soil; low adsorption
Hydrolysis Half-Life9 years (at pH 7) guidechem.comWaterAbiotic degradation in water is very slow

Integration into Green Chemistry Principles and Sustainable Practices

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The production and application of this compound can be viewed through this lens in several ways.

One of the core principles of green chemistry is the use of renewable feedstocks. DMCD is produced via the catalytic hydrogenation of dimethyl terephthalate (DMT). google.com As manufacturing technology evolves to produce DMT from biomass-derived platform molecules, DMCD can subsequently be considered a bio-based chemical, reducing reliance on fossil fuels.

Furthermore, innovations in the synthesis process of DMCD align with the principle of "Safer Solvents and Auxiliaries." A patented process describes using DMCD itself as the solvent for the hydrogenation of DMT. google.com This self-solvent method avoids the use of more toxic, flammable, and volatile solvents such as methanol (B129727) or glacial acetic acid, which were employed in earlier methods. google.com This process improvement not only enhances safety but also simplifies product separation and reduces waste streams.

Table 5: Application of Green Chemistry Principles to DMCD
Green Chemistry PrincipleRelevance to this compound
7. Use of Renewable FeedstocksCan be synthesized from dimethyl terephthalate (DMT), which is increasingly produced from biomass sources.
5. Safer Solvents and AuxiliariesAn improved synthesis process uses DMCD itself as the reaction solvent, eliminating the need for hazardous solvents like methanol. google.com
1. PreventionUsing DMCD as a solvent in its own synthesis can reduce waste compared to processes requiring extraneous solvents that need to be recycled or disposed of. google.com

Q & A

Basic Research Questions

Q. What are the key experimental considerations for synthesizing dimethyl 1,4-cyclohexanedicarboxylate, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves esterification of 1,4-cyclohexanedicarboxylic acid with methanol under acidic catalysis. Critical parameters include reaction temperature (optimized between 60–80°C), stoichiometric excess of methanol, and acid catalyst selection (e.g., sulfuric acid). Post-synthesis, purification via fractional distillation or recrystallization is essential to isolate the cis/trans isomers. Characterization using NMR (to distinguish isomer ratios) and GC-MS (to confirm purity >98%) is recommended .

Q. How do the cis and trans isomers of this compound influence its physical properties and reactivity?

  • Methodological Answer : The cis isomer (3399-21-1) exhibits a lower melting point and higher solubility in polar solvents due to its bent conformation, while the trans isomer (94-60-0) has a linear structure, leading to higher thermal stability. Reactivity differences arise in polymer applications: cis isomers enhance flexibility in polyesters, whereas trans isomers improve rigidity. Isomer separation can be achieved via chiral column chromatography or differential crystallization .

Q. What analytical techniques are most effective for characterizing this compound in polymer matrices?

  • Methodological Answer : FT-IR spectroscopy identifies ester carbonyl stretches (~1720 cm⁻¹) and cyclohexane ring vibrations. DSC differentiates isomer-specific glass transition temperatures (Tg) in polymer blends. For quantitative analysis, HPLC with a C18 column and UV detection (λ = 210 nm) resolves isomer ratios. Cross-validation with X-ray diffraction (XRD) confirms crystallinity in trans-dominant samples .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for this compound synthesis?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for esterification steps. Coupling this with molecular dynamics simulations identifies solvent effects (e.g., methanol vs. ethanol). Experimental validation via in situ FT-IR monitoring tracks reaction progress. This hybrid approach reduces trial-and-error in catalyst selection (e.g., enzymatic vs. acid catalysis) .

Q. What strategies resolve contradictions between predicted and experimental isomer ratios in this compound synthesis?

  • Methodological Answer : Discrepancies often arise from kinetic vs. thermodynamic control. For example, high-temperature reactions favor thermodynamically stable trans isomers, while low temperatures kinetically trap cis isomers. Use time-resolved NMR to monitor isomerization dynamics. Statistical tools like principal component analysis (PCA) correlate reaction variables (e.g., pH, solvent polarity) with isomer distributions .

Q. How do advanced separation technologies improve isomer-specific applications of this compound?

  • Methodological Answer : Membrane-based separation (e.g., nanofiltration with polyamide membranes) exploits size and polarity differences between isomers. Simulated moving bed (SMB) chromatography achieves high-purity (>99%) cis or trans isolation. For industrial-scale applications, hybrid methods integrating enzymatic resolution (e.g., lipase-catalyzed transesterification) with SMB reduce costs .

Q. What factorial design approaches optimize enzymatic synthesis of this compound?

  • Methodological Answer : A 2³ factorial design evaluates variables: enzyme concentration (10–50 mg/mL), temperature (30–50°C), and solvent polarity (log P 1.5–3.0). Response surface methodology (RSM) models yield maxima, identifying optimal conditions (e.g., 40°C, 30 mg/mL Candida antarctica lipase B). Validation via ANOVA confirms model significance (p < 0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.